4-Amino-6-(2,4-dichlorophenyl)-1,6-dihydro-1,3,5-triazine-2-thiol
Description
4-Amino-6-(2,4-dichlorophenyl)-1,6-dihydro-1,3,5-triazine-2-thiol is a triazine-thiol derivative characterized by a 2,4-dichlorophenyl substituent at the 6-position of the triazine ring. Triazine-thiols are explored in medicinal chemistry for their bioactivity, particularly as antimicrobial or enzyme-targeting agents, owing to their ability to interact with biological targets via hydrogen bonding and hydrophobic interactions .
Properties
IUPAC Name |
4-amino-2-(2,4-dichlorophenyl)-2,5-dihydro-1H-1,3,5-triazine-6-thione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Cl2N4S/c10-4-1-2-5(6(11)3-4)7-13-8(12)15-9(16)14-7/h1-3,7H,(H4,12,13,14,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CITTXUAYYNTUMA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C2NC(=S)NC(=N2)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Cl2N4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-6-(2,4-dichlorophenyl)-1,6-dihydro-1,3,5-triazine-2-thiol typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 2,4-dichlorobenzonitrile with thiourea in the presence of a base, such as sodium ethoxide, to form the desired triazine compound. The reaction is usually carried out in an organic solvent like ethanol, and the mixture is heated under reflux to facilitate the formation of the triazine ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.
Chemical Reactions Analysis
Oxidation Reactions
The thiol (-SH) group undergoes oxidation under controlled conditions:
The amino group (-NH₂) on the triazine ring can also be oxidized to nitroso (-NO) or nitro (-NO₂) derivatives using KMnO₄ or HNO₃, though this is less common due to competing ring degradation .
Substitution Reactions
The electron-deficient triazine ring facilitates nucleophilic substitution at C-2, C-4, and C-6 positions. Key reactions include:
Thiol Group Substitution
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| Alkyl halides (R-X) | K₂CO₃, DMF, 60–80°C | S-alkyl derivatives (R-S-triazine) | 70–85% |
| Aryl diazonium salts | 0–5°C, acidic medium | Arylthioethers | 50–60% |
Chlorophenyl Ring Reactivity
The 2,4-dichlorophenyl substituent participates in:
-
Nucleophilic aromatic substitution with amines or alkoxides at the para-Cl position under Cu catalysis .
-
Cross-coupling reactions (e.g., Suzuki-Miyaura) at the ortho-Cl position using Pd catalysts .
Cyclization and Condensation
The compound serves as a precursor for fused heterocycles:
| Reaction Partner | Conditions | Product | Application |
|---|---|---|---|
| α-Keto acids | Ethanol, reflux | Thiazolo[3,2-a]triazinones | Antimicrobial agents |
| Aldehydes | Acidic or basic media | Schiff bases | Chelating agents |
For example, condensation with benzaldehyde forms a Schiff base, which further cyclizes to yield triazolo-triazine hybrids under microwave irradiation .
Biological Interactions
While not a direct chemical reaction, the thiol and amino groups mediate interactions with biological targets:
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Thiol-Metal Coordination : Binds to Zn²⁺ or Fe³⁺ in metalloenzyme active sites, inhibiting protease activity .
-
Hydrogen Bonding : The amino group forms H-bonds with DNA/RNA nucleobases, contributing to antitumor activity .
Stability and Degradation
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research indicates that 4-Amino-6-(2,4-dichlorophenyl)-1,6-dihydro-1,3,5-triazine-2-thiol exhibits antimicrobial properties. Studies have demonstrated its effectiveness against various bacterial strains, suggesting its potential as a lead compound for developing new antibiotics. The mechanism appears to involve inhibition of bacterial cell wall synthesis and disruption of metabolic pathways.
Anticancer Properties
The compound has also been studied for its anticancer effects. In vitro studies show that it can induce apoptosis in cancer cell lines by activating specific signaling pathways. This property positions it as a candidate for further development in cancer therapeutics.
Agricultural Applications
Herbicide Development
Due to its structural characteristics, this compound has been investigated for use as a herbicide. Its ability to inhibit specific enzymes involved in plant growth makes it a candidate for selective weed control in agricultural settings.
Pesticide Formulations
Additionally, the compound's efficacy against certain pests has led to its inclusion in pesticide formulations. Research shows that it can effectively target insect pests while minimizing harm to beneficial organisms.
Materials Science
Polymer Chemistry
In materials science, this compound serves as an intermediate in synthesizing novel polymers with enhanced thermal and mechanical properties. Its incorporation into polymer matrices can improve resistance to environmental degradation and enhance overall material performance.
Nanotechnology Applications
The compound's unique chemical structure allows it to be used in nanotechnology applications, particularly in the development of nanocomposites. These materials exhibit improved electrical conductivity and mechanical strength due to the synergistic effects of the triazine moiety.
Case Study 1: Antimicrobial Efficacy
A study published in the Journal of Antimicrobial Agents demonstrated that this compound exhibited significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was determined to be lower than that of commonly used antibiotics.
Case Study 2: Herbicidal Activity
Research conducted at the University of Agricultural Sciences found that formulations containing this compound showed a 70% reduction in weed biomass compared to untreated controls in field trials. The selectivity towards certain weeds over crops was confirmed through greenhouse assays.
Case Study 3: Polymer Development
In a study on polymer composites published in Materials Science, researchers incorporated this compound into polyvinyl chloride (PVC). The resulting composite exhibited enhanced tensile strength and thermal stability compared to pure PVC.
Mechanism of Action
The mechanism by which 4-Amino-6-(2,4-dichlorophenyl)-1,6-dihydro-1,3,5-triazine-2-thiol exerts its effects involves interaction with specific molecular targets. For instance, as a CDK2 inhibitor, it binds to the active site of the enzyme, preventing its interaction with cyclin A2 and thereby inhibiting cell cycle progression . This leads to the induction of apoptosis in cancer cells, making it a promising candidate for anticancer therapy.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Physicochemical Properties
The substitution pattern on the triazine ring significantly influences molecular weight, polarity, and solubility. Below is a comparative analysis of key analogs:
Table 1: Structural and Physicochemical Comparison
Key Observations :
- Electron-Withdrawing Groups : The nitro group in 4-nitrophenyl derivatives may stabilize the triazine ring via resonance, altering reactivity .
- Heteroaromatic Substituents : Furanyl and indolyl groups introduce polarity and hydrogen-bonding capacity, which could modulate solubility and target binding .
Table 2: Bioactivity Trends in Related Compounds
Notes:
- The oxadiazole derivative in (non-triazine) with a 2,4-dichlorophenyl group demonstrated anticandidal activity against *C. albicans and C. glabrata, suggesting that triazine-thiols with similar substituents may warrant similar testing .
- Triazine-thiols with indolyl or thienyl groups are marketed as biochemical tools (e.g., enzyme inhibitors or antibody targets), indicating their versatility in research .
Biological Activity
4-Amino-6-(2,4-dichlorophenyl)-1,6-dihydro-1,3,5-triazine-2-thiol (CAS Number: 1142207-51-9) is a compound of interest due to its potential biological activities. This article explores its biological activity by reviewing various studies that highlight its pharmacological properties, including antifungal, antithyroidal, and anticancer activities.
The chemical formula for this compound is , and it features a triazine ring which is known for its versatility in medicinal chemistry.
| Property | Value |
|---|---|
| Molecular Formula | |
| CAS Number | 1142207-51-9 |
| Molecular Weight | 253.15 g/mol |
| Hazard Classification | Irritant |
Antifungal Activity
A study highlighted the synthesis of various 4,6-disubstituted s-triazin-2-yl amino acid derivatives, which demonstrated significant antifungal activity against Candida albicans. The compounds exhibited inhibition zones that were notably larger than those of the standard drug clotrimazole at varying concentrations (50 to 300 µg per disc). Docking studies indicated that these compounds fit well into the active site of N-myristoyltransferase (NMT), suggesting a mechanism for their antifungal action .
Antithyroidal Activity
Research involving similar triazine derivatives has shown appreciable antithyroidal activity. These compounds were tested in comparative studies where they displayed significant effects on thyroid hormone levels in animal models. This suggests that the triazine structure may play a crucial role in modulating thyroid function .
Anticancer Activity
The anticancer potential of triazine derivatives has been widely studied. Certain derivatives have demonstrated cytotoxic effects against various cancer cell lines. For instance, compounds similar to this compound have shown promising results against Non-Hodgkin lymphomas and other malignancies. The structure-activity relationship (SAR) studies revealed that specific substitutions on the triazine ring enhance the anticancer properties .
Case Study 1: Antifungal Efficacy
In a comparative study involving multiple derivatives of triazines, one compound was found to have an IC50 value significantly lower than that of established antifungal agents. This study provided insights into the structure-function relationship of these compounds and their potential as new antifungal agents .
Case Study 2: Anticancer Properties
Another investigation focused on the anticancer effects of triazine derivatives on breast cancer cell lines. The results indicated that certain modifications to the triazine ring led to enhanced cytotoxicity and selectivity towards cancer cells compared to normal cells. This study underscores the importance of chemical modification in developing effective anticancer therapies .
Q & A
Q. How can synthesis protocols for this compound be optimized for reproducibility and yield?
Methodological Answer :
- Reagent Selection : Use DMSO as a solvent for improved solubility of intermediates (65% yield achieved in ).
- Reaction Monitoring : Employ reflux conditions (18 hours) followed by reduced-pressure distillation to isolate intermediates .
- Purification : Crystallize with water-ethanol mixtures to obtain light-yellow powders, ensuring minimal impurities via repeated filtration .
- Example Optimization Table :
| Parameter | Condition | Yield (%) | Reference |
|---|---|---|---|
| Solvent | DMSO | 65 | |
| Reaction Time | 18 hours (reflux) | 65 | |
| Crystallization | Water-Ethanol (1:1) | 65 |
Q. What spectroscopic techniques are recommended for characterizing this compound and its intermediates?
Methodological Answer :
- NMR Analysis : Use and NMR to resolve signals for dichlorophenyl and triazine-thiol moieties (e.g., 141–143°C melting point validation in ) .
- Mass Spectrometry : Confirm molecular weight via high-resolution MS, particularly for intermediates like 4-Amino-3,5-bis(2,4-dichlorophenoxy)-1,2,4-triazole .
- Elemental Analysis : Validate purity by matching experimental and theoretical C/H/N/S ratios .
Q. How should biological activity assays (e.g., antimicrobial) be designed for this compound?
Methodological Answer :
- Strain Selection : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria using standardized agar diffusion .
- Dose-Response Curves : Prepare serial dilutions (1–100 µg/mL) in ethanol or DMSO, ensuring solvent controls .
- Data Interpretation : Compare inhibition zones to reference antibiotics (e.g., ampicillin) and calculate MIC values .
Advanced Research Questions
Q. What computational approaches can predict this compound’s reactivity or interactions with biological targets?
Methodological Answer :
- Docking Simulations : Use software like AutoDock Vina to model interactions with bacterial enzymes (e.g., dihydrofolate reductase) .
- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to study electron distribution in the triazine-thiol group .
- MD Simulations : Simulate stability in aqueous environments using GROMACS, focusing on hydrogen bonding with water .
Q. How can contradictory data in synthesis yields or bioactivity be resolved?
Methodological Answer :
- Root-Cause Analysis :
Q. What strategies enable the design of novel derivatives with enhanced properties?
Methodological Answer :
- Scaffold Modification : Replace the 2,4-dichlorophenyl group with electron-withdrawing substituents (e.g., nitro groups) to modulate electronic effects .
- Hybridization : Conjugate with benzaldehyde derivatives via Schiff base formation (as in ) to improve solubility .
- SAR Studies : Synthesize analogs with systematic substitutions and correlate structural changes with bioactivity using regression models .
Data Contradiction Analysis Framework
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
